

M1002: A Hypoxia-Inducible Factor-2 (HIF-2) Agonist

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Compound of Interest

Compound Name: M1002

Cat. No.: B1675830

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Core Mechanism of Action:

M1002 is a small molecule that functions as a hypoxia-inducible factor-2 (HIF-2) agonist.^[1] Its primary mechanism involves the stabilization and activation of the HIF-2 α subunit of the HIF-2 transcription factor. Under normal oxygen conditions (normoxia), HIF-2 α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to its recognition by the von Hippel-Lindau (VHL) tumor suppressor protein, subsequent ubiquitination, and proteasomal degradation.

M1002 mimics the hypoxic state by enhancing the expression of HIF-2 target genes.^[1] While the precise molecular interaction is not fully detailed in the provided search results, agonists of this pathway typically function by inhibiting the activity of PHD enzymes or by directly stabilizing the HIF-2 α protein, preventing its degradation. This leads to the accumulation of HIF-2 α , which then translocates to the nucleus, dimerizes with the HIF-1 β subunit (also known as ARNT), and binds to hypoxia-response elements (HREs) in the promoter regions of target genes.

The activation of this signaling cascade results in the transcription of genes involved in various physiological processes, including erythropoiesis (e.g., erythropoietin - EPO) and angiogenesis (e.g., vascular endothelial growth factor - VEGF).^[1]

Synergistic Action with PHD Inhibitors:

Preclinical studies have demonstrated that **M1002** exhibits a synergistic effect when co-administered with prolyl-hydroxylase domain (PHD) inhibitors.^[1] This synergy suggests that **M1002** and PHD inhibitors may act on the HIF-2 α stabilization pathway through complementary

mechanisms. For instance, while PHD inhibitors block the initial step of HIF-2 α degradation, **M1002** might further enhance its stability or transcriptional activity. This combined action leads to a more robust and sustained expression of HIF-2 target genes compared to treatment with either agent alone.^[1]

Quantitative Data Summary

Compound	Concentration	Time	Cell Line	Effect	Reference
M1002	10 μ M	24 h	786-O	Enhanced expression of HIF-2 target genes.	
M1002 + PHD Inhibitor	5 μ M	24 h	Not Specified	Elevated expression of EPO and NDRG1 compared to M1002 alone.	

Experimental Protocols

In Vitro HIF-2 Target Gene Expression Assay:

- Cell Line: 786-O renal cell carcinoma cells, which are VHL-deficient and exhibit constitutive HIF-2 α expression, are commonly used to study HIF-2 activity.
- Treatment: Cells are cultured to a suitable confluency and then treated with **M1002** at a concentration of 10 μ M for 24 hours. A control group treated with vehicle (e.g., DMSO) is run in parallel.
- Analysis: Following treatment, total RNA is extracted from the cells. The expression levels of known HIF-2 target genes (e.g., EPO, NDRG1, VEGF) are quantified using quantitative real-time polymerase chain reaction (qRT-PCR). The relative gene expression is normalized to a housekeeping gene (e.g., GAPDH, β -actin).

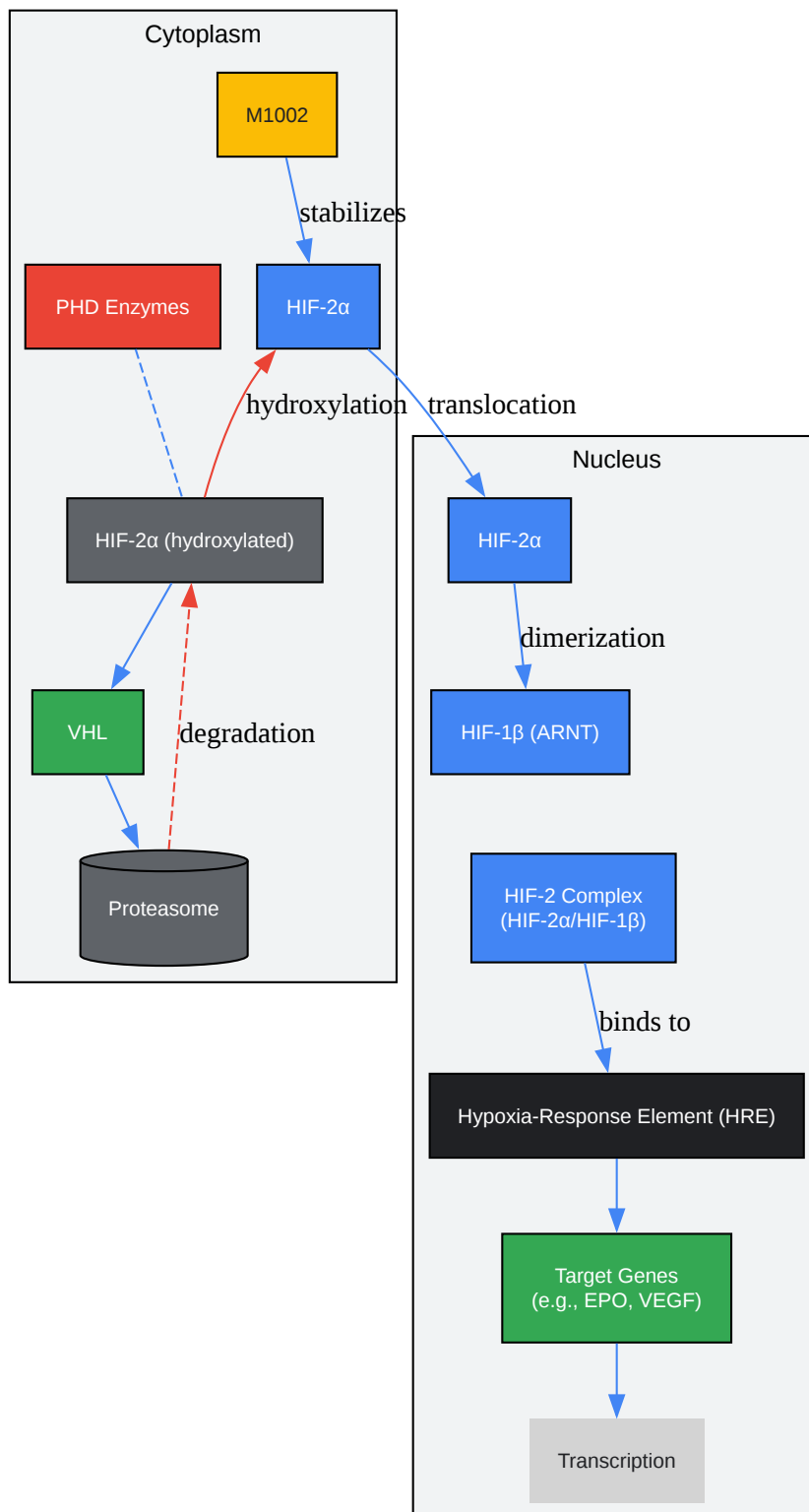
- Endpoint: The fold change in the expression of HIF-2 target genes in **M1002**-treated cells compared to control cells is determined to assess the agonistic activity of the compound.

Synergy Study with PHD Inhibitors:

- Experimental Design: A similar in vitro cell culture system is employed. Cells are treated with **M1002** alone (5 μ M), a PHD inhibitor alone, or a combination of **M1002** (5 μ M) and the PHD inhibitor for 24 hours.
- Analysis: Gene expression analysis of HIF-2 target genes, such as EPO and NDRG1, is performed using qRT-PCR as described above.
- Endpoint: The level of gene expression in the combination treatment group is compared to the sum of the effects of the individual treatments to determine if the interaction is synergistic, additive, or antagonistic.

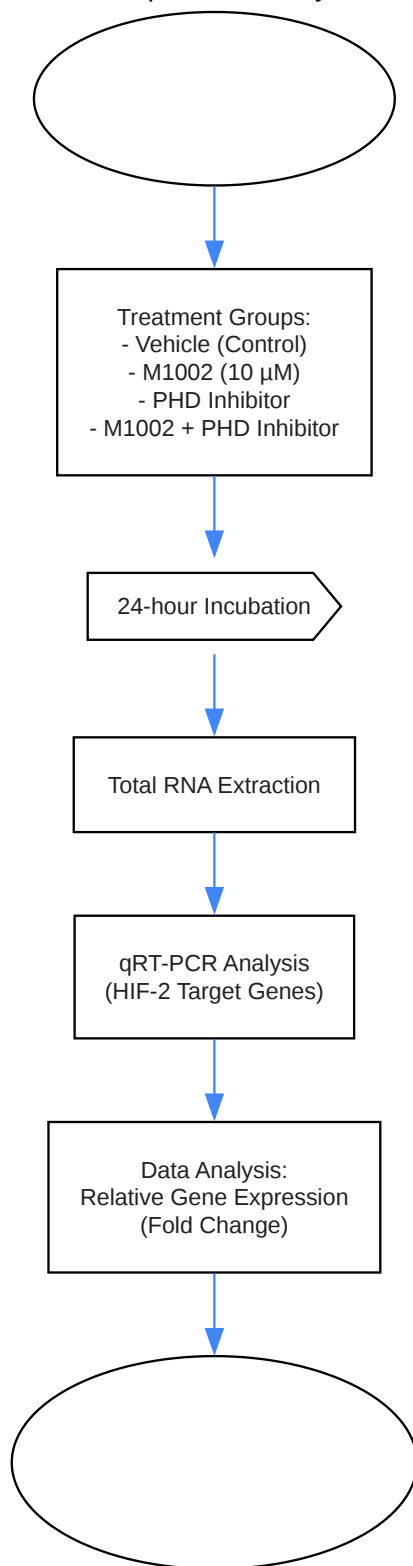
Visualizations

M1002 Signaling Pathway

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Caption: **M1002** stabilizes HIF-2 α , leading to its nuclear translocation and target gene transcription.

In Vitro Gene Expression Analysis Workflow



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Caption: Workflow for assessing **M1002**'s effect on HIF-2 target gene expression in vitro.

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References

- 1. medchemexpress.com [medchemexpress.com]
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